2-(Methylaminomethyl)aniline
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Overview
Description
2-(Methylaminomethyl)aniline is an organic compound with the molecular formula C8H12N2 It is a derivative of aniline, where the amino group is substituted with a methylaminomethyl group
Mechanism of Action
Target of Action
It is known that anilines and their derivatives, such as 2-(methylaminomethyl)aniline, are often involved in various chemical reactions, including methylation .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a chemical reaction. For instance, it has been reported that anilines can undergo methylation, a process catalyzed by cyclometalated ruthenium complexes . This process involves the transfer of a methyl group from a methylating agent to the aniline, resulting in the formation of N-methylanilines .
Biochemical Pathways
The methylation of anilines is a crucial process in organic synthesis, particularly in the synthesis of bioactive compounds in the pharmaceutical industry . Therefore, it can be inferred that this compound, through its involvement in methylation reactions, could potentially influence biochemical pathways related to the synthesis and metabolism of various bioactive compounds.
Pharmacokinetics
The physicochemical properties of the compound, such as its boiling point (114-118 °c) and density (1021±006 g/cm3), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetic behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylaminomethyl)aniline typically involves the methylation of aniline derivatives. One efficient method is the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes. This process proceeds under mild conditions (60°C) using sodium hydroxide as a base . The reaction mechanism involves the dehydrogenation of methanol to form a reactive aldehyde intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of catalytic methylation and the use of transition metal catalysts can be scaled up for industrial applications. The choice of catalyst, reaction conditions, and purification methods would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylaminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
2-(Methylaminomethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Aniline: The parent compound, aniline, lacks the methylaminomethyl substitution.
N-Methylaniline: Similar in structure but with a methyl group directly attached to the nitrogen atom.
2-Aminobenzylamine: Another derivative of aniline with an aminomethyl group at the ortho position.
Uniqueness: 2-(Methylaminomethyl)aniline is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical reactivity and potential applications. This substitution enhances its nucleophilicity and ability to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(methylaminomethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJWNJISZHGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473381 |
Source
|
Record name | 2-(methylaminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-69-4 |
Source
|
Record name | 2-(methylaminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(methylamino)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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